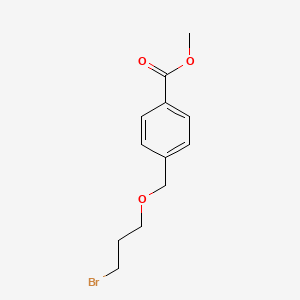
4-(3-Bromopropoxy)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopropoxy)methyl benzoate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . It is a colorless to pale yellow liquid with a distinctive odor . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
4-(3-Bromopropoxy)methyl benzoate can be synthesized through the reaction of methyl benzoate with 3-bromopropanol[2][2]. The reaction typically involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions[2][2]. The reaction proceeds as follows:
Methyl benzoate+3-bromopropanol→4-(3-Bromopropoxy)methyl benzoate
Industrial production methods for this compound are similar, often involving large-scale batch reactions with optimized conditions to maximize yield and purity[2][2].
Chemical Reactions Analysis
4-(3-Bromopropoxy)methyl benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield the corresponding methoxy derivative.
Scientific Research Applications
4-(3-Bromopropoxy)methyl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Bromopropoxy)methyl benzoate involves its interaction with nucleophiles and electrophiles. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack . This property allows the compound to participate in various substitution reactions, forming new chemical bonds and products .
Comparison with Similar Compounds
4-(3-Bromopropoxy)methyl benzoate can be compared with other similar compounds such as:
4-(3-Chloropropoxy)methyl benzoate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
4-(3-Fluoropropoxy)methyl benzoate: Contains a fluorine atom, which affects its chemical properties and reactivity.
4-(3-Iodopropoxy)methyl benzoate: The iodine atom makes it more reactive in nucleophilic substitution reactions compared to the bromine derivative.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
methyl 4-(3-bromopropoxymethyl)benzoate |
InChI |
InChI=1S/C12H15BrO3/c1-15-12(14)11-5-3-10(4-6-11)9-16-8-2-7-13/h3-6H,2,7-9H2,1H3 |
InChI Key |
IIEPJTHWXJSVBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


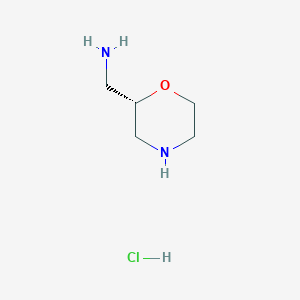
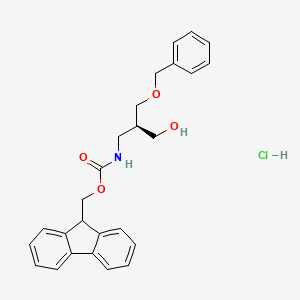
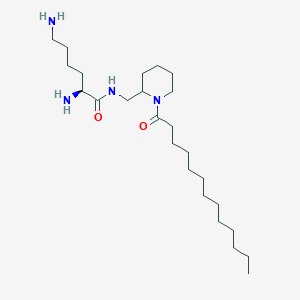
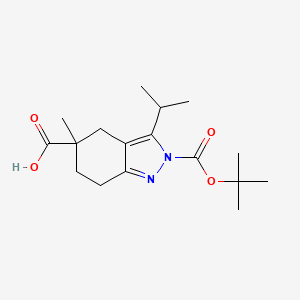

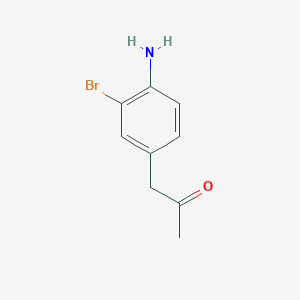



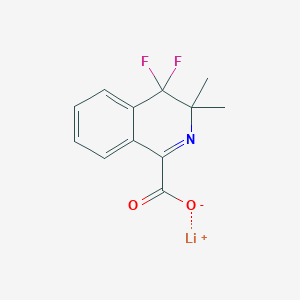
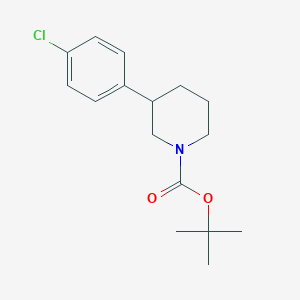

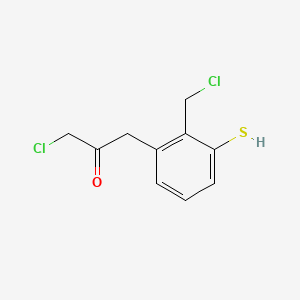
![8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14038574.png)
